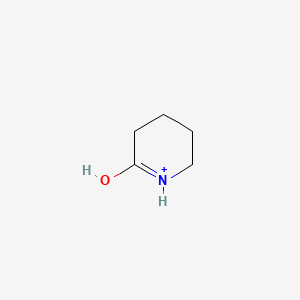
2,3,4,5-Tetrahydropyridin-1-ium-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrahydropyridin-1-ium-6-ol is a heterocyclic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of a hydroxyl group at the sixth position and a positively charged nitrogen atom at the first position makes this compound unique. Tetrahydropyridines are known for their biological activities and are found in both natural products and synthetic pharmaceutical agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydropyridin-1-ium-6-ol can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the cyclization of Schiff bases, where specific substituents are introduced to achieve the desired tetrahydropyridine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrahydropyridin-1-ium-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it back to its fully saturated form.
Substitution: The hydroxyl group at the sixth position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction results in fully saturated tetrahydropyridine derivatives .
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrahydropyridin-1-ium-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrahydropyridin-1-ium-6-ol involves its interaction with specific molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged sites on enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target .
Comparación Con Compuestos Similares
2,3,4,5-Tetrahydropyridin-1-ium-6-ol can be compared with other tetrahydropyridine derivatives such as:
1,2,3,4-Tetrahydropyridine: Lacks the hydroxyl group and has different biological activities.
1,2,3,6-Tetrahydropyridine: Has a different arrangement of double bonds and exhibits distinct chemical properties.
2,3,4,6-Tetrahydropyridine: Another isomer with unique reactivity and applications
The presence of the hydroxyl group and the specific arrangement of atoms in this compound make it unique among its isomers, contributing to its distinct chemical and biological properties.
Propiedades
Número CAS |
66038-27-5 |
|---|---|
Fórmula molecular |
C5H10NO+ |
Peso molecular |
100.14 g/mol |
Nombre IUPAC |
2,3,4,5-tetrahydropyridin-1-ium-6-ol |
InChI |
InChI=1S/C5H9NO/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7)/p+1 |
Clave InChI |
XUWHAWMETYGRKB-UHFFFAOYSA-O |
SMILES canónico |
C1CC[NH+]=C(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid](/img/structure/B14486135.png)

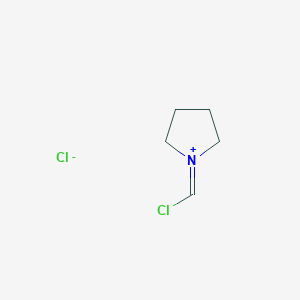

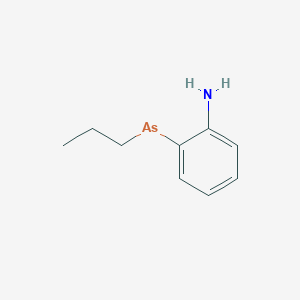
![Chloro[(cyclohex-1-en-1-yl)methyl]mercury](/img/structure/B14486159.png)
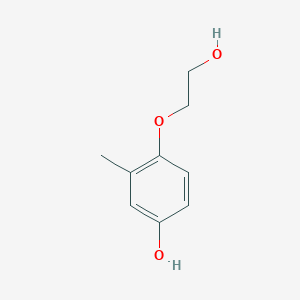
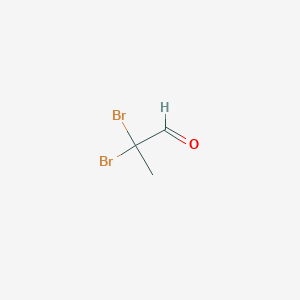


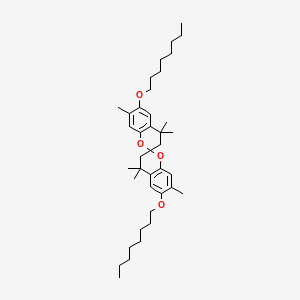

![3-Butyl-6-[(trimethylsilyl)oxy]-3,4-dihydro-1,3,5-triazin-2(1H)-one](/img/structure/B14486206.png)
![Dimethyl [bromo(difluoro)methyl]phosphonate](/img/structure/B14486209.png)
